

Spectral Analysis of N-(6-formylpyridin-2-yl)pivalamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE**

Cat. No.: **B1336399**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound **N-(6-formylpyridin-2-yl)pivalamide**. This document is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information is presented to facilitate the identification, characterization, and utilization of this compound in further research and development activities.

Chemical Structure and Properties

N-(6-formylpyridin-2-yl)pivalamide is a derivative of 2-aminopyridine, characterized by the presence of a formyl group at the 6-position and a pivalamide group attached to the amino nitrogen.

- IUPAC Name: N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide
- CAS Number: 372948-82-8[1]
- Molecular Formula: C₁₁H₁₄N₂O₂[1]
- Molecular Weight: 206.24 g/mol [1]

The structure of **N-(6-formylpyridin-2-yl)pivalamide**, with atom numbering for NMR assignments, is presented below.

Caption: Chemical structure of **N-(6-formylpyridin-2-yl)pivalamide**.

Spectral Data

The following sections present the predicted spectral data for **N-(6-formylpyridin-2-yl)pivalamide**. While experimental data is preferred, it is not readily available in published literature. The predicted data serves as a reliable reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.9	s	1H	H-formyl
~8.2	d	1H	Pyridine-H
~7.9	t	1H	Pyridine-H
~7.7	d	1H	Pyridine-H
~8.5	br s	1H	N-H
~1.3	s	9H	-C(CH ₃) ₃

¹³C NMR (Predicted)

Chemical Shift (δ , ppm)	Assignment
~192	C=O (formyl)
~177	C=O (amide)
~153	Pyridine-C
~152	Pyridine-C
~139	Pyridine-C
~119	Pyridine-C
~114	Pyridine-C
~40	-C(CH ₃) ₃
~27	-C(CH ₃) ₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Functional Group
~3300	N-H stretch (amide)
~2970	C-H stretch (aliphatic)
~2870	C-H stretch (aldehyde)
~1700	C=O stretch (aldehyde)
~1680	C=O stretch (amide)
~1580, ~1460	C=C and C=N stretch (pyridine ring)

Mass Spectrometry (MS)

- Molecular Ion (M⁺): m/z = 206.1055 (calculated for C₁₁H₁₄N₂O₂)
- Major Fragmentation Pathways (Predicted):
 - Loss of the formyl group (-CHO): m/z = 177

- Loss of the pivaloyl group ($-\text{C}(\text{O})\text{C}(\text{CH}_3)_3$): $m/z = 121$
- Formation of the pivaloyl cation ($[\text{C}(\text{O})\text{C}(\text{CH}_3)_3]^+$): $m/z = 85$
- Formation of the tert-butyl cation ($[\text{C}(\text{CH}_3)_3]^+$): $m/z = 57$

Experimental Protocols

Synthesis of N-(6-formylpyridin-2-yl)pivalamide

The synthesis of **N-(6-formylpyridin-2-yl)pivalamide** is typically achieved through a two-step process starting from 2-amino-6-methylpyridine.

Step 1: Pivaloylation of 2-amino-6-methylpyridine

To a solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of a base (e.g., triethylamine or pyridine) is added. The mixture is cooled in an ice bath, and pivaloyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-(6-methylpyridin-2-yl)pivalamide.

Step 2: Oxidation of the methyl group

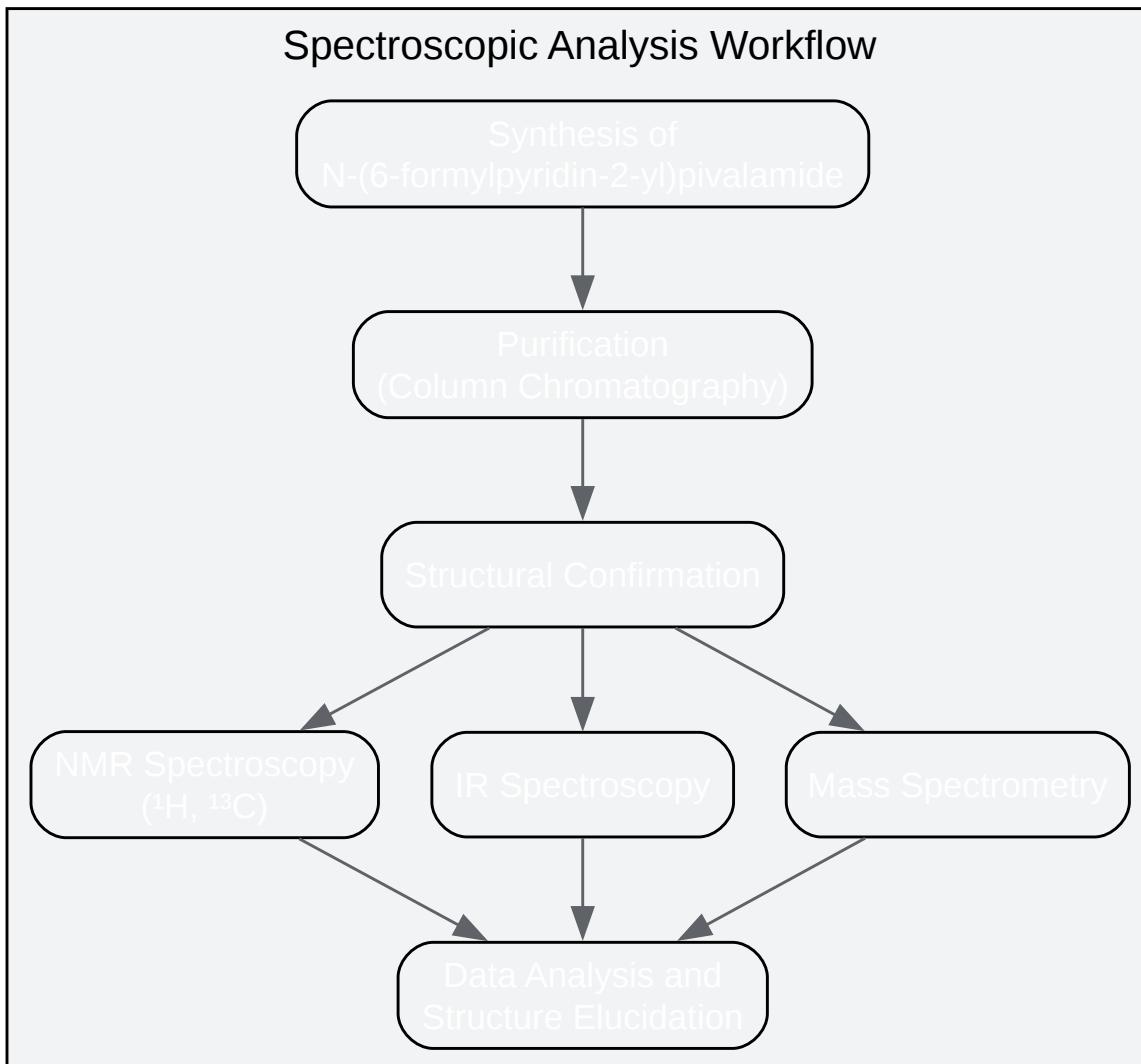
The N-(6-methylpyridin-2-yl)pivalamide is dissolved in a suitable solvent (e.g., carbon tetrachloride) and N-bromosuccinimide (NBS) is added in portions, along with a radical initiator such as benzoyl peroxide. The mixture is refluxed until the starting material is consumed. The resulting dibromomethyl intermediate is then hydrolyzed, often using silver nitrate in aqueous acetone, to yield the final product, **N-(6-formylpyridin-2-yl)pivalamide**. The crude product is purified by column chromatography.[\[1\]](#)

Spectroscopic Analysis

NMR Spectroscopy

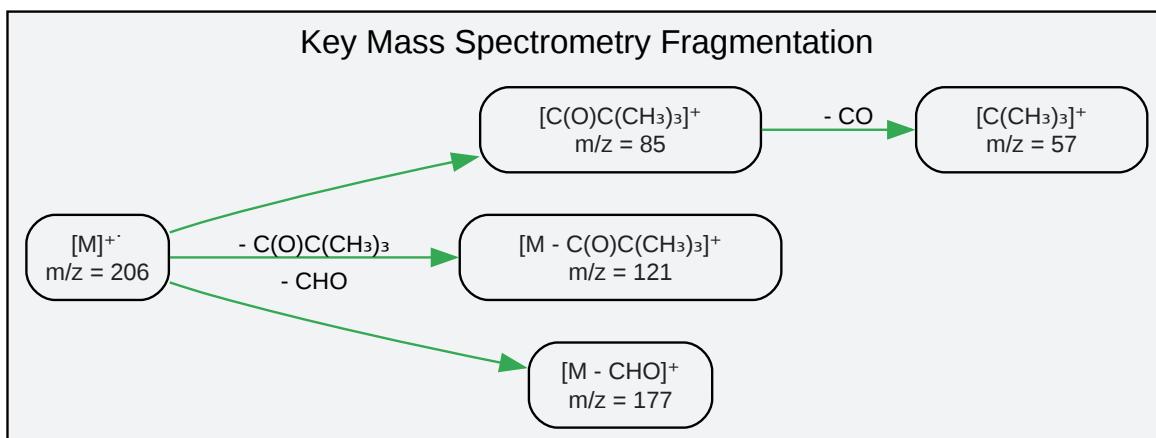
^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3), containing 0.03%

(v/v) tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.


IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry


Mass spectra are acquired using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data is collected in positive ion mode.

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Predicted fragmentation pathways in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE | 372948-82-8 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectral Analysis of N-(6-formylpyridin-2-yl)pivalamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1336399#spectral-data-for-n-6-formylpyridin-2-yl-pivalamide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com